molecular formula C14H30 B073512 2-Methyltridecane CAS No. 1560-96-9

2-Methyltridecane

Cat. No.: B073512
CAS No.: 1560-96-9
M. Wt: 198.39 g/mol
InChI Key: CJBFZKZYIPBBTO-UHFFFAOYSA-N
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Description

2-Methyltridecane is an organic compound with the chemical formula C₁₄H₃₀ . It is a branched alkane and an isomer of tetradecane. This compound is characterized by a methyl group attached to the second carbon of a tridecane chain. It is a colorless liquid at room temperature and is primarily used in scientific research and industrial applications.

Scientific Research Applications

2-Methyltridecane has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyltridecane can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

2-Methyltridecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:

    Oxidation: Alkanes can undergo combustion in the presence of oxygen to produce carbon dioxide and water. Controlled oxidation can lead to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: As mentioned in the preparation methods, reduction reactions can be used to synthesize this compound from various precursors.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under specific conditions, leading to the formation of halogenated derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Oxygen, potassium permanganate, or chromium trioxide.

    Reducing agents: Metallic lanthanum, hydrogen gas with catalysts like Raney nickel.

    Halogenating agents: Chlorine or bromine under UV light or heat.

Mechanism of Action

The mechanism of action of 2-Methyltridecane is not well-studied due to its relatively inert nature as an alkane. its role as a metabolite in cancer metabolism suggests it may be involved in specific biochemical pathways in humans . Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

2-Methyltridecane can be compared with other similar compounds, such as:

    Tetradecane: An unbranched isomer with the same molecular formula but different structural arrangement.

    2-Methylundecane: Another branched alkane with a shorter carbon chain.

    2-Methyldodecane: Similar structure but with one less carbon atom.

The uniqueness of this compound lies in its specific branching and chain length, which can influence its physical and chemical properties compared to its isomers and homologs.

Properties

IUPAC Name

2-methyltridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBFZKZYIPBBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166027
Record name 2-Methyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-96-9
Record name 2-Methyltridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1560-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltridecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLTRIDECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UNR6OUH0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-methyltridecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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